Cas no 1797661-75-6 (N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2-phenoxyacetamide)

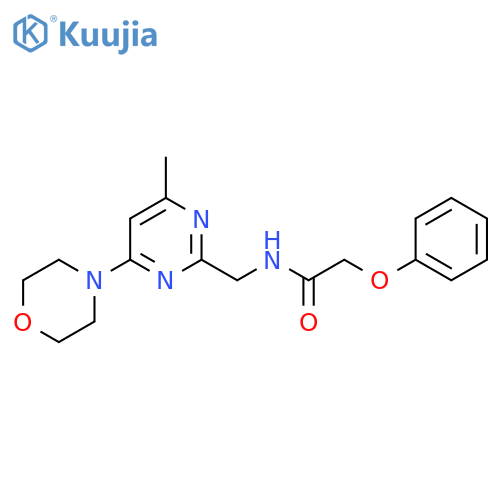

1797661-75-6 structure

商品名:N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2-phenoxyacetamide

N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2-phenoxyacetamide 化学的及び物理的性質

名前と識別子

-

- N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2-phenoxyacetamide

- N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide

- AKOS024560976

- N-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]METHYL}-2-PHENOXYACETAMIDE

- 1797661-75-6

- N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide

- F6438-0877

-

- インチ: 1S/C18H22N4O3/c1-14-11-17(22-7-9-24-10-8-22)21-16(20-14)12-19-18(23)13-25-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,19,23)

- InChIKey: YJWDZYPYKVVFIO-UHFFFAOYSA-N

- ほほえんだ: O1CCN(C2C=C(C)N=C(CNC(COC3C=CC=CC=3)=O)N=2)CC1

計算された属性

- せいみつぶんしりょう: 342.16919058g/mol

- どういたいしつりょう: 342.16919058g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 76.6Ų

N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2-phenoxyacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6438-0877-25mg |

N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-phenoxyacetamide |

1797661-75-6 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6438-0877-30mg |

N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-phenoxyacetamide |

1797661-75-6 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F6438-0877-10mg |

N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-phenoxyacetamide |

1797661-75-6 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6438-0877-5μmol |

N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-phenoxyacetamide |

1797661-75-6 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6438-0877-5mg |

N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-phenoxyacetamide |

1797661-75-6 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6438-0877-15mg |

N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-phenoxyacetamide |

1797661-75-6 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F6438-0877-40mg |

N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-phenoxyacetamide |

1797661-75-6 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F6438-0877-100mg |

N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-phenoxyacetamide |

1797661-75-6 | 100mg |

$372.0 | 2023-09-09 | ||

| Life Chemicals | F6438-0877-50mg |

N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-phenoxyacetamide |

1797661-75-6 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F6438-0877-75mg |

N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-phenoxyacetamide |

1797661-75-6 | 75mg |

$312.0 | 2023-09-09 |

N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2-phenoxyacetamide 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

1797661-75-6 (N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2-phenoxyacetamide) 関連製品

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量